molecular formula C9H21NO4 B3059991 4-(Aminomethyl)-1,4-hexanediol acetate (salt) CAS No. 1609395-96-1

4-(Aminomethyl)-1,4-hexanediol acetate (salt)

Cat. No.: B3059991
CAS No.: 1609395-96-1
M. Wt: 207.27
InChI Key: YOCKHEYSUPFDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1,4-hexanediol acetate (salt) is an organic compound that features both amine and alcohol functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both amine and alcohol groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,4-hexanediol acetate (salt) typically involves the reaction of 4-(Aminomethyl)-1,4-hexanediol with acetic acid or acetic anhydride. The reaction is usually carried out under mild conditions, with the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

4-(Aminomethyl)-1,4-hexanediol+Acetic Acid4-(Aminomethyl)-1,4-hexanediol acetate (salt)+Water\text{4-(Aminomethyl)-1,4-hexanediol} + \text{Acetic Acid} \rightarrow \text{4-(Aminomethyl)-1,4-hexanediol acetate (salt)} + \text{Water} 4-(Aminomethyl)-1,4-hexanediol+Acetic Acid→4-(Aminomethyl)-1,4-hexanediol acetate (salt)+Water

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)-1,4-hexanediol acetate (salt) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,4-hexanediol acetate (salt) can undergo various types of chemical reactions, including:

    Oxidation: The alcohol groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the acetate group.

Major Products

    Oxidation: Formation of 4-(Aminomethyl)-1,4-hexanedioic acid.

    Reduction: Formation of 4-(Aminomethyl)-1,4-hexanediol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-1,4-hexanediol acetate (salt) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar in structure but contains a benzene ring.

    4-(Aminomethyl)-1,4-butanediol: Similar but with a shorter carbon chain.

    4-(Aminomethyl)-1,4-hexanediol: The non-acetate form of the compound.

Uniqueness

4-(Aminomethyl)-1,4-hexanediol acetate (salt) is unique due to the presence of both amine and alcohol functional groups, as well as the acetate group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

acetic acid;4-(aminomethyl)hexane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2.C2H4O2/c1-2-7(10,6-8)4-3-5-9;1-2(3)4/h9-10H,2-6,8H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCKHEYSUPFDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCO)(CN)O.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-96-1
Record name 1,4-Hexanediol, 4-(aminomethyl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1,4-hexanediol acetate (salt)
Reactant of Route 2
4-(Aminomethyl)-1,4-hexanediol acetate (salt)
Reactant of Route 3
4-(Aminomethyl)-1,4-hexanediol acetate (salt)
Reactant of Route 4
4-(Aminomethyl)-1,4-hexanediol acetate (salt)
Reactant of Route 5
Reactant of Route 5
4-(Aminomethyl)-1,4-hexanediol acetate (salt)
Reactant of Route 6
Reactant of Route 6
4-(Aminomethyl)-1,4-hexanediol acetate (salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.